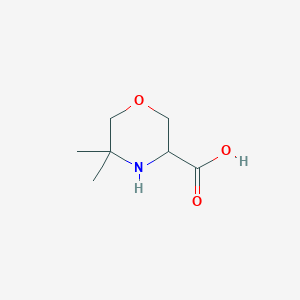
Ethanone, 2-amino-1,2,2-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-amino-1,2,2-triphenyl- is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol This compound is characterized by the presence of an ethanone group substituted with an amino group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1,2,2-triphenyl- typically involves the reaction of benzophenone with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Ethanone, 2-amino-1,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-amino-1,2,2-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-amino-1,2,2-triphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2-amino-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1,2,2-triphenyl-: Similar in structure but lacks the amino group.
Benzophenone: A simpler structure with two phenyl groups attached to a carbonyl group.
Aniline: Contains an amino group attached to a benzene ring.
Uniqueness
Ethanone, 2-amino-1,2,2-triphenyl- is unique due to the presence of both an amino group and three phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56140-60-4 |
|---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-amino-1,2,2-triphenylethanone |
InChI |
InChI=1S/C20H17NO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H,21H2 |
InChI-Schlüssel |
CHRHSGQEQCUKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)









